
Malt1-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malt1-IN-5 is a small-molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is essential for the proliferation and survival of various immune cells, including B cells and T cells. This compound has gained significant attention due to its potential therapeutic applications in treating autoimmune diseases and certain types of cancers, particularly B-cell lymphomas .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Malt1-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
科学研究应用
Malt1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various signaling pathways.
Biology: Investigated for its effects on immune cell function and its potential to modulate immune responses.
Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases and certain types of cancers, particularly B-cell lymphomas.
Industry: Used in the development of new drugs targeting the NF-κB signaling pathway
作用机制
Malt1-IN-5 exerts its effects by inhibiting the protease activity of MALT1. This inhibition prevents the cleavage of key substrates involved in the activation of the NF-κB signaling pathway. As a result, the downstream signaling events that promote cell proliferation and survival are disrupted. The molecular targets of this compound include the MALT1 protein itself and various components of the NF-κB signaling pathway .
相似化合物的比较
Similar Compounds
MI-2: Another small-molecule inhibitor of MALT1 with similar inhibitory activity.
ABBV-525: A small-molecule MALT1 inhibitor investigated for its potential in treating B-cell lymphomas.
Compound 3: A MALT1 inhibitor that has shown promise in preclinical studies for its ability to modulate immune responses
Uniqueness of Malt1-IN-5
This compound is unique due to its specific binding affinity and inhibitory activity against MALT1. It has been shown to effectively inhibit the NF-κB signaling pathway, making it a promising candidate for therapeutic applications. Additionally, its chemical structure allows for modifications that can enhance its potency and selectivity .
属性
分子式 |
C17H17ClF2N6O3 |
|---|---|
分子量 |
426.8 g/mol |
IUPAC 名称 |
1-[5-chloro-6-(difluoromethoxy)pyridin-3-yl]-3-[8-[(1R)-1-methoxyethyl]-2-methylimidazo[1,2-b]pyridazin-7-yl]urea |
InChI |
InChI=1S/C17H17ClF2N6O3/c1-8-7-26-14(23-8)13(9(2)28-3)12(6-22-26)25-17(27)24-10-4-11(18)15(21-5-10)29-16(19)20/h4-7,9,16H,1-3H3,(H2,24,25,27)/t9-/m1/s1 |
InChI 键 |
YASXOENRCPGYQB-SECBINFHSA-N |
手性 SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)[C@@H](C)OC |
规范 SMILES |
CC1=CN2C(=N1)C(=C(C=N2)NC(=O)NC3=CC(=C(N=C3)OC(F)F)Cl)C(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
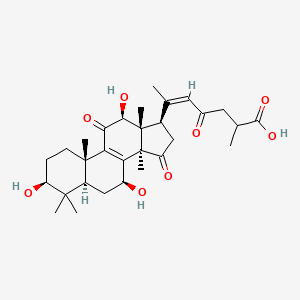
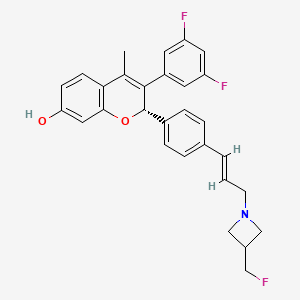
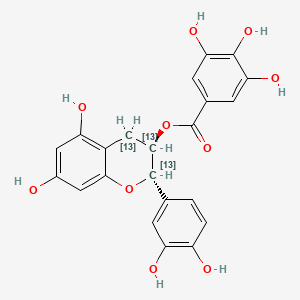

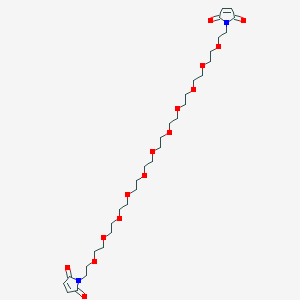
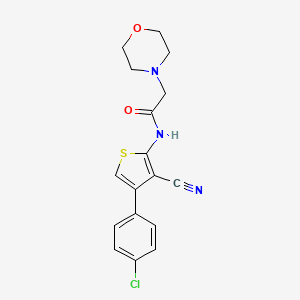

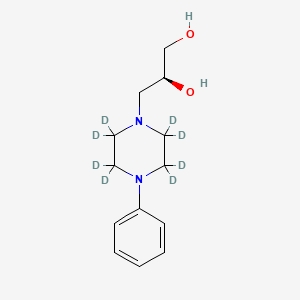
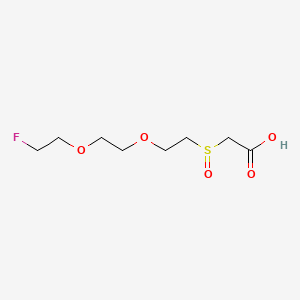
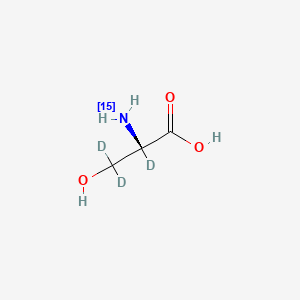

![N-[2-(cyclohexylamino)-1-(4-methoxy-2-methylphenyl)-2-oxoethyl]-N-(4-nitrophenyl)prop-2-ynamide](/img/structure/B12417692.png)
